3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves multi-step organic reactions One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the benzothiazole ringThe final step involves the oxidation of the intermediate compound to introduce the oxo group, which can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .
Scientific Research Applications
3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolylacetic acid: Lacks the fluorobenzoyl group, resulting in different chemical properties.
6-Fluorobenzothiazole: Contains the fluorobenzoyl group but lacks the propanoic acid and oxo groups.
2-Oxo-3(2H)-benzothiazoleacetic acid: Similar structure but without the fluorobenzoyl group.
Uniqueness
3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is unique due to the combination of the fluorobenzoyl and oxo groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
648410-53-1 |
---|---|
Molecular Formula |
C17H12FNO4S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12FNO4S/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21) |
InChI Key |
YWFILWCOSBRAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.